Roxindole
Overview
Description
Roxindole, also known as 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol, is a dopaminergic and serotonergic drug. It was originally developed by Merck KGaA for the treatment of schizophrenia. Although its antipsychotic efficacy was modest, it was found to produce potent and rapid antidepressant and anxiolytic effects . This compound has also been investigated for the treatment of depression, Parkinson’s disease, and prolactinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: A modified, convenient, and high-yielding synthetic route for the preparation of Roxindole involves the phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, resulting in the indolylbutyric acid derivative directly in one step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including phase-transfer catalysis and the use of appropriate solvents and reagents to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Roxindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: this compound can undergo substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Roxindole has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in studies of dopaminergic and serotonergic systems.
Biology: Investigated for its effects on neurotransmitter systems and hormone secretion.
Medicine: Explored as a treatment for schizophrenia, depression, Parkinson’s disease, and prolactinoma
Industry: Potential applications in the development of new pharmaceuticals targeting dopaminergic and serotonergic pathways.
Mechanism of Action
Roxindole acts as an agonist at several receptors:
Dopamine Receptors: It is a partial agonist at D2, D3, and D4 receptors, with preferential actions at autoreceptors.
Serotonin Receptors: It acts as an agonist at the 5-HT1A receptor and has weaker activity at the 5-HT1B and 5-HT1D receptors.
Serotonin Reuptake Inhibition: this compound inhibits serotonin reuptake, contributing to its antidepressant effects.
The compound’s actions at these receptors and its ability to inhibit serotonin reuptake are believed to underlie its therapeutic effects in various psychiatric and neurological disorders.
Comparison with Similar Compounds
Spiperone: A dopamine antagonist with similar serotonergic properties.
AMI-193: Another compound with similar effects on the endoplasmic reticulum stress response.
Uniqueness of Roxindole: this compound’s unique combination of dopaminergic and serotonergic activity, along with its serotonin reuptake inhibition, distinguishes it from other compounds. Its preferential action at dopamine autoreceptors and its rapid antidepressant and anxiolytic effects make it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYJZMMUGWEOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100239-55-2 (x HCl), 108050-82-4 (mono HCL), 119742-13-1 (mesylate), 119742-13-1 (mesylate salt/solvate) | |
Record name | Roxindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043895 | |
Record name | Roxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112192-04-8 | |
Record name | Roxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112192-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roxindole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112192048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43227SMS0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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